2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid
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Overview
Description
2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxybenzaldehyde.
Introduction of the fluorine atom: The 3-benzyloxybenzaldehyde is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom at the desired position.
Carboxylation: The final step involves the carboxylation of the fluorinated intermediate using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 2-(3-Benzyloxyphenyl)-6-fluorobenzyl alcohol.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the fluorine atom can influence the compound’s electronic properties and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
2-(3-Benzyloxyphenyl)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(3-Methoxyphenyl)-6-fluorobenzoic acid: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical and biological properties.
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid: The position of the fluorine atom is different, which can affect the compound’s reactivity and interactions.
Uniqueness: 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid is unique due to the specific combination of the benzyloxy group, fluorine atom, and carboxylic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-6-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-11-5-10-17(19(18)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWUOHWCGEZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692227 |
Source
|
Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-60-5 |
Source
|
Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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